molecular formula C28H40NiO2S B13728011 ((2,2'-Thiobis(3-octylphenolato))(2-)-O,O',S)nickel CAS No. 33882-09-6

((2,2'-Thiobis(3-octylphenolato))(2-)-O,O',S)nickel

Cat. No.: B13728011
CAS No.: 33882-09-6
M. Wt: 499.4 g/mol
InChI Key: YTMVFWMFJZFMRU-UHFFFAOYSA-L
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Description

((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel: is a coordination compound featuring nickel as the central metal ion. This compound is characterized by its unique ligand structure, which includes thiobis(3-octylphenolato) groups. The presence of sulfur and oxygen atoms in the ligand framework allows for versatile coordination chemistry, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel typically involves the reaction of nickel salts with the corresponding thiobis(3-octylphenol) ligand. The reaction is usually carried out in an organic solvent under inert atmosphere to prevent oxidation. Commonly used nickel salts include nickel(II) acetate or nickel(II) chloride. The reaction conditions often involve heating the mixture to facilitate the formation of the coordination complex.

Industrial Production Methods

While specific industrial production methods for ((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state nickel species.

    Substitution: Ligand substitution reactions can occur, where the thiobis(3-octylphenolato) ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

    Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species. Ligand substitution reactions result in new nickel complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, ((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel is studied for its coordination chemistry and potential catalytic properties. It can serve as a model compound for understanding nickel-ligand interactions and the electronic properties of nickel complexes.

Biology

The compound’s interactions with biological molecules are of interest in bioinorganic chemistry. It can be used to study the role of nickel in biological systems and its potential as a therapeutic agent.

Medicine

Research into the medicinal applications of ((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel includes its potential use in cancer treatment and as an antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, ((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel can be used as a catalyst in various chemical processes, including polymerization and hydrogenation reactions. Its stability and reactivity make it suitable for industrial applications.

Mechanism of Action

The mechanism by which ((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel exerts its effects involves coordination to target molecules through its nickel center. The thiobis(3-octylphenolato) ligands provide a stable environment for the nickel ion, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Similar Compounds

  • Nickel(II) acetate
  • Nickel(II) chloride
  • Nickel(II) sulfate
  • Nickel(II) oxide

Uniqueness

((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness allows for specialized applications in catalysis and bioinorganic chemistry that are not possible with simpler nickel compounds.

Properties

CAS No.

33882-09-6

Molecular Formula

C28H40NiO2S

Molecular Weight

499.4 g/mol

IUPAC Name

nickel(2+);3-octyl-2-(2-octyl-6-oxidophenyl)sulfanylphenolate

InChI

InChI=1S/C28H42O2S.Ni/c1-3-5-7-9-11-13-17-23-19-15-21-25(29)27(23)31-28-24(20-16-22-26(28)30)18-14-12-10-8-6-4-2;/h15-16,19-22,29-30H,3-14,17-18H2,1-2H3;/q;+2/p-2

InChI Key

YTMVFWMFJZFMRU-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCC1=C(C(=CC=C1)[O-])SC2=C(C=CC=C2[O-])CCCCCCCC.[Ni+2]

Origin of Product

United States

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